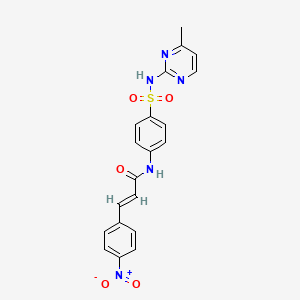![molecular formula C17H16N2O4S B3268140 3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476276-58-1](/img/structure/B3268140.png)
3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Overview
Description
The compound “3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the methoxy groups and the benzothiazole ring suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The methoxy groups (-OCH3) are electron-donating groups, which could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzothiazole ring and the methoxy groups. Benzothiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring could contribute to its stability and solubility, while the methoxy groups could influence its polarity and reactivity .Mechanism of Action
Target of Action
It has been found to show potent activities againstHeLa and A549 cell lines , suggesting that it may target proteins or pathways involved in the proliferation of these cells.
Mode of Action
Similar compounds have been found to induceS phase arrest , up-regulate pro-apoptotic proteins , down-regulate anti-apoptotic proteins , and activate caspase-3 , leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways . By inducing S phase arrest, it disrupts normal cell cycle progression . The up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins suggest that it may also influence the balance of pro- and anti-apoptotic factors in the Bcl-2 family , a key regulator of the intrinsic apoptosis pathway .
Pharmacokinetics
Its potent activities against hela and a549 cell lines suggest that it may have sufficient bioavailability to exert its effects
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is evidenced by its potent activities against HeLa and A549 cell lines .
Action Environment
The compound’s action, efficacy, and stability may be influenced by environmental factors such as pH. For instance, the absorption maximum of a related compound was found to shift depending on the pH and cell density
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent cytotoxic activity against cancer cells. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents. Third, studies are needed to investigate the potential use of this compound in other disease models, such as inflammatory diseases. Finally, studies are needed to optimize the synthesis of this compound and improve its solubility for use in various experiments.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. The synthesis of this compound is relatively straightforward, and it has been shown to exhibit potent cytotoxic activity against cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. Future research is needed to elucidate the mechanism of action of this compound and investigate its potential use in combination with other chemotherapeutic agents and in other disease models.
Scientific Research Applications
3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has been investigated for its potential use in medicinal chemistry. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of tumor cells in vivo. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNXVCOMPVCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B3268061.png)




![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2-methyl-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3268094.png)




![3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3268122.png)


